An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone
An In-depth Technical Guide to 1-Methyl-2-benzimidazolinone
Introduction: 1-Methyl-2-benzimidazolinone (MBI) is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Benzimidazolone derivatives have been investigated for a range of pharmacological activities, including as potential cytotoxic agents against cancer cells. This guide provides a comprehensive overview of the core properties, synthesis, analytical protocols, and proposed biological mechanisms of 1-Methyl-2-benzimidazolinone, tailored for researchers, scientists, and drug development professionals.
Core Properties and Data
1-Methyl-2-benzimidazolinone is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of 1-Methyl-2-benzimidazolinone
| Property | Value | Reference(s) |
| CAS Number | 1849-01-0 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂O | [1][2][3][4] |
| Molecular Weight | 148.16 g/mol | [1][4] |
| IUPAC Name | 1-methyl-1,3-dihydro-2H-benzimidazol-2-one | [3] |
| Synonyms | 1-Methyl-1H-benzo[d]imidazol-2(3H)-one | [2][4] |
| Appearance | White to light beige crystalline powder | [3][4] |
| Melting Point | 192 - 196 °C | [3][4] |
| Density | ~1.21 g/cm³ | [4] |
| pKa (Predicted) | 12.29 ± 0.30 | [5] |
| Solubility | Soluble in methanol. Generally soluble in polar organic solvents like DMSO and chloroform for analytical purposes. | [6] |
| XLogP3-AA | 0.7 | [1] |
Synthesis and Characterization
The synthesis of 1-Methyl-2-benzimidazolinone can be achieved through a two-step process involving the formation of the core benzimidazolone ring followed by N-methylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Benzimidazolinone from o-Phenylenediamine and Urea
This procedure is adapted from general methods for benzimidazolone synthesis.[7]
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add o-phenylenediamine (10.8 g, 0.1 mol), urea (6.6 g, 0.11 mol), and an organic solvent such as dichlorobenzene (100 mL).
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Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) (0.2 g, ~0.7 mmol).
-
Heating: Heat the reaction mixture to 170-180 °C with vigorous stirring. Ammonia gas will evolve during the reaction.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate. Filter the solid precipitate and wash it with hexane to remove the high-boiling solvent.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-benzimidazolinone as a white solid.
Step 2: N-Methylation of 2-Benzimidazolinone
This procedure is adapted from standard N-alkylation methods for related heterocycles.[8]
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 2-benzimidazolinone (13.4 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Base Addition: Add potassium hydroxide (KOH) (6.2 g, 0.11 mol) to the suspension and stir until a clear solution is formed.
-
Methylation: Cool the solution in an ice bath and add methyl iodide (15.6 g, 0.11 mol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours.
-
Work-up: Remove the ethanol under reduced pressure. The aqueous residue will contain the precipitated product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude 1-Methyl-2-benzimidazolinone from ethanol to obtain the final product.
Figure 1: Workflow for the two-step synthesis of 1-Methyl-2-benzimidazolinone.
Analytical Characterization Protocols
Accurate structural elucidation and purity assessment are critical. The following protocols outline standard procedures for the analysis of 1-Methyl-2-benzimidazolinone.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized 1-Methyl-2-benzimidazolinone. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean glass vial. c. Transfer the solution to a 5 mm NMR tube. For quantitative NMR (qNMR), add a precisely weighed internal standard.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nuclei (¹H and ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.
-
¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum and analyze chemical shifts and coupling patterns to confirm the structure.
Experimental Protocol: Mass Spectrometry (MS)
-
Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - ESI): a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Set the mass spectrometer to operate in positive ion mode. c. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺. d. Acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: a. Identify the molecular ion peak. For 1-Methyl-2-benzimidazolinone (C₈H₈N₂O), the expected exact mass is 148.0637 Da. The [M+H]⁺ ion should be observed at m/z 149.0715. b. For high-resolution mass spectrometry (HRMS), confirm that the measured mass is within 5 ppm of the theoretical mass to validate the elemental composition.
Figure 2: General workflow for the analytical characterization of the synthesized compound.
Biological Activity and Proposed Mechanism of Action
While specific signaling pathways for 1-Methyl-2-benzimidazolinone are not extensively detailed in the public literature, the broader class of benzimidazole derivatives has shown significant anti-cancer activity, often by functioning as microtubule-targeting agents (MTAs).[9] These agents disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[9][10] Related nitroimidazole compounds have also been shown to induce apoptosis and cytotoxicity through mechanisms involving oxidative stress and DNA damage.[11][12]
The proposed cytotoxic mechanism for 1-Methyl-2-benzimidazolinone in cancer cells is likely to follow this established pattern for related compounds.
Proposed Cytotoxic Signaling Pathway:
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Microtubule Disruption: The compound interferes with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This destabilizes the mitotic spindle, a critical structure for chromosome segregation during mitosis.
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), causing the cell to arrest in the G2/M phase of the cell cycle.[10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspase cascades (e.g., Caspase-9, Caspase-3), ultimately resulting in cell death.
References
- 1. 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H8N2O | CID 590540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Methyl-2-benzimidazolinone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-METHYL-2-BENZIMIDAZOLINONE - Safety Data Sheet [chemicalbook.com]
- 5. 1-METHYL-2-BENZIMIDAZOLINONE CAS#: 1849-01-0 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
